molecular formula C15H12O5 B3104716 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid CAS No. 149288-78-8

4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid

Cat. No.: B3104716
CAS No.: 149288-78-8
M. Wt: 272.25 g/mol
InChI Key: WQCBOZIBZZFJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. Its molecular structure consists of a benzoic acid moiety linked to a 1,3-benzodioxole group via a methylene bridge, which imparts distinct chemical properties.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid attacks the aldehyde group of 1,3-benzodioxole-5-carboxaldehyde, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the benzylic methylene group is oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form alcohol derivatives, particularly at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylmethyl)benzoic acid
  • 4-(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid

Comparison: 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid is unique due to its specific methylene bridge linking the benzoic acid and 1,3-benzodioxole groups. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-15(17)11-3-1-10(2-4-11)8-18-12-5-6-13-14(7-12)20-9-19-13/h1-7H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCBOZIBZZFJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.